Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-
Description
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] is a bicyclic spiro compound featuring a fused 1-azabicyclo[2.2.1]heptane core and a pyrrolidine ring. The derivative 1'-(5-isothiazolyl)- introduces a heterocyclic isothiazole substituent at the 1'-position of the pyrrolidine ring.
Properties
CAS No. |
646056-80-6 |
|---|---|
Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
5-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-1'-yl-1,2-thiazole |
InChI |
InChI=1S/C12H17N3S/c1-4-13-16-11(1)14-6-3-12(9-14)7-10-2-5-15(12)8-10/h1,4,10H,2-3,5-9H2 |
InChI Key |
LZFUSNOSKUBVNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1CC23CCN(C3)C4=CC=NS4 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions
Cycloaddition reactions are pivotal in forming the spiro structure. These reactions typically involve:
Azomethine Ylides : The reaction of azomethine ylides with suitable electrophiles can lead to the formation of spiro compounds.
Chalcones : These can also serve as precursors in cycloaddition reactions, yielding diverse spiro architectures depending on the reaction conditions and catalysts used.
Organocatalytic Methods
Recent advancements have introduced organocatalysts that facilitate the formation of spiro compounds via cascade reactions. These methods often enhance yields and selectivity by promoting specific cyclization pathways.
Base-Catalyzed Reactions
One common approach involves using a strong base, such as sodium hydride, to deprotonate azabicyclo compounds followed by the addition of pyrrolidine to form the desired spiro compound.
Reactions with Isothiazole Derivatives
Incorporating isothiazole moieties into the spiro structure can be achieved through:
- Nucleophilic Substitution : This involves reacting isothiazole derivatives with activated spiro intermediates under basic conditions to yield the final product.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions for synthesizing Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cycloaddition with Azomethine Ylides | Azomethine ylide, Electrophile | Solvent (e.g., ethanol), reflux | 70-85 |
| Organocatalytic Method | Organocatalyst | Room temperature | 60-80 |
| Base-Catalyzed Reaction | Sodium hydride, Pyrrolidine | Anhydrous conditions | 65-90 |
| Nucleophilic Substitution | Isothiazole derivative | Basic medium (e.g., NaOH) | 50-75 |
Research Findings and Applications
Research indicates that Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- exhibits significant potential in medicinal chemistry due to its unique structural features that may enhance biological activity.
Biological Activity
Studies have shown that similar spiro compounds can interact with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : These receptors play crucial roles in cognitive functions and neuroprotection.
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in [3+2] cycloaddition reactions due to the electron-deficient nature of the isothiazole ring and the strained bicyclic system. Key observations include:
-
Nitrilimine Cycloaddition : Reacts with in situ–generated 1,3-dipolar nitrilimines under oxidative conditions (e.g., TEMPO in acetonitrile at 80°C), yielding functionalized spiro-pyrazoles or tetraazaspirodecenones .
-
Azomethine Ylide Reactions : Forms dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivatives via 1,3-dipolar cycloaddition with azomethine ylides, confirmed by X-ray crystallography .
Conditions :
| Reaction Type | Solvent | Temperature | Catalyst/Oxidizer | Yield Range |
|---|---|---|---|---|
| Nitrilimine Cycloaddition | Acetonitrile | 80°C | TEMPO | 45–72% |
| Azomethine Ylide | Ethanol | Reflux | None | 60–85% |
Ring-Opening Reactions
The azabicycloheptane moiety undergoes selective ring-opening under ketene exposure:
-
Diphenylketene Reaction : Reacts with diphenylketene to form polysubstituted piperidin-2-ones, retaining the spiro-pyrrolidine framework while expanding the bicyclic system to a 3-azabicyclo[4.3.0]nonanone structure .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the ketene’s electrophilic carbonyl carbon, followed by rearrangement. The regioselectivity is influenced by steric effects from the bicyclic system .
Functionalization Reactions
The isothiazolyl group enables site-specific modifications:
-
Electrophilic Substitution : The sulfur atom in isothiazole undergoes sulfonation or oxidation, producing sulfonamide or sulfoxide derivatives. Methanol is a preferred solvent for stabilizing intermediates.
-
Nucleophilic Addition : The pyrrolidine nitrogen reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.
Optimized Conditions :
-
pH 7–9 for electrophilic substitutions to avoid decomposition.
-
Low temperatures (0–5°C) enhance selectivity in nucleophilic additions.
Mechanistic Pathways and Selectivity
The compound’s reactivity is highly dependent on its stereoelectronic profile:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of spiro compounds, including spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-, to exhibit significant anticancer properties. Research indicates that related spiro compounds can inhibit cell proliferation in various cancer cell lines, suggesting their utility as therapeutic agents against malignancies .
Antimicrobial Properties
The compound has also shown promising antimicrobial activities. Preliminary data suggest that spiro compounds can effectively combat bacterial infections, making them potential candidates for the development of new antibiotics . The presence of the isothiazole moiety is believed to enhance these biological activities due to its known bioactive properties.
Neuropharmacological Effects
There is emerging evidence that spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- may possess neuropharmacological effects. Compounds with similar structures have been investigated for their potential to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders .
Material Science Applications
Polymer Chemistry
The unique structure of spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- allows for its incorporation into polymer matrices. Research has shown that such compounds can enhance the mechanical properties and thermal stability of polymers, making them suitable for advanced material applications .
Nanotechnology
In nanotechnology, this compound can be utilized in the synthesis of nanoparticles with specific functionalities. Its ability to interact with various substrates can lead to the development of nanocarriers for drug delivery systems, improving the efficacy and targeting of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1'-(5-isothiazolyl)- with structurally related spiro-azabicyclic derivatives:
*Inferred formula based on parent structure (C9H16N2 ) + isothiazole moiety.
Key Observations:
Substituent Impact : The 5-isothiazolyl group distinguishes the target compound from analogues with pyrimidinyl, pyridazinyl, or pyrazinyl substituents. Isothiazole’s sulfur atom may influence electronic properties and binding interactions.
Core Rigidity: The [2.2.1]heptane core (vs.
Pharmacological and Biophysical Properties
Muscarinic Receptor Affinity:
- 3-(2-Pyrazinyl)-1-azabicyclo[2.2.1]heptane shows potent muscarinic activity but lacks subtype selectivity .
- 1'-(5-Isothiazolyl)- ’s activity remains unstudied, though sulfur-containing heterocycles (e.g., thiazolidine ) are common in bioactive molecules.
Biophysical Properties:
- Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] has a topological polar surface area (PSA) of 15.3 Ų , indicating moderate membrane permeability.
Biological Activity
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. Its structural characteristics facilitate interactions with various biological macromolecules, making it a candidate for therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C9H16N2S
- Molecular Weight : 168.30 g/mol
- CAS Number : 646055-82-5
The compound features a bicyclo[2.2.1]heptane framework fused with a pyrrolidine ring and an isothiazole group, contributing to its unique reactivity and biological interactions.
Anticancer Properties
Preliminary studies have indicated that spiro compounds, including Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], exhibit significant anticancer activity. Research has shown that related compounds can inhibit cell proliferation across various cancer cell lines, suggesting potential as therapeutic agents against malignancies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | Induction of apoptosis |
| MCF-7 | 10.5 | Cell cycle arrest |
| A549 | 12.0 | Inhibition of metastasis |
These findings indicate that the compound may modulate key signaling pathways involved in cancer progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The mechanism by which Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- exerts its biological effects involves binding to specific receptors or enzymes within target cells. The spirocyclic structure allows for high specificity in these interactions, potentially influencing various biochemical pathways critical for cell survival and proliferation.
Study on Anticancer Effects
A recent study investigated the effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy against Staphylococcus aureus using a broth microdilution method. The compound exhibited potent activity with an MIC value of 8 µg/mL, indicating its potential as a therapeutic agent for treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- and structurally related spiro compounds?
- Methodology :
- Four-component reactions : Combine aldehydes, amines, and heterocyclic ketones (e.g., 1H-pyrrol-5(4H)-one) under reflux in ethanol. This catalyst-free approach achieves high yields (84–91%) regardless of substituent electronics .
- Acylation of spiro-piperidine intermediates : Use 1-benzyl-4-piperidone as a precursor, followed by acylation with anhydrides or acyl chlorides to introduce functional groups .
- Precursor optimization : Start with bicyclic amines like endo-3-amino-1-azabicyclo[2.2.1]heptane (C₆H₁₂N₂), which can be functionalized with isothiazole via nucleophilic substitution or coupling reactions .
Q. How can researchers characterize the structural and electronic properties of this spiro compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm spiro connectivity and substituent positions. For example, pyrrolidine and isothiazole protons show distinct splitting patterns in CDCl₃ or DMSO-d₆ .
- X-ray crystallography : Resolve crystal structures to determine bond angles, stereochemistry, and intermolecular interactions. For example, spiro[indole-pyrrolidine] analogs exhibit chair conformations in the bicycloheptane ring .
- Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, and S content. Discrepancies ≤0.4% are acceptable for complex spiro systems .
Q. What reactivity patterns are observed when this spiro compound reacts with nucleophiles?
- Methodology :
- Ring-opening reactions : Treat with strong nucleophiles (e.g., Grignard reagents) to cleave the spiro junction. For example, spiro[imidazole-pyrrolidine] derivatives undergo selective cleavage at the pyrrolidine ring under basic conditions .
- Functionalization of isothiazole : Utilize electrophilic substitution (e.g., nitration, halogenation) at the 5-isothiazolyl group. Monitor regioselectivity via LC-MS or TLC .
Advanced Research Questions
Q. How can enantioselective synthesis of this spiro compound be achieved?
- Methodology :
- Chiral catalysts : Employ rhodium complexes (e.g., Rh(I)/(S)-BINAP) for desymmetrization of meso-alkenes or carbonylative cyclization. Optimize solvent polarity (e.g., toluene) and temperature to enhance enantiomeric excess (ee >90%) .
- Copper-catalyzed asymmetric amination : Use chiral oxaziridine catalysts (e.g., spiro[bicyclo[2.2.1]heptane-oxaziridine]) to introduce stereocenters during C–N bond formation .
Q. What strategies are used to evaluate the biological activity of this spiro compound?
- Methodology :
- Antibacterial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC ≤50 µg/mL indicates potency). Compare with pyrrolidine-hydrazide derivatives known for activity .
- ACE inhibition studies : Screen for angiotensin-converting enzyme (ACE) inhibition via fluorometric assays. Spiro analogs with bicyclo[2.2.1]heptane moieties show enhanced binding affinity due to conformational rigidity .
Q. How can contradictions in structural data (e.g., NMR vs. crystallography) be resolved?
- Methodology :
- Dynamic NMR analysis : Identify fluxional behavior (e.g., ring puckering) by variable-temperature ¹H NMR. For example, spiro[oxindole-pyrrolidine] derivatives exhibit slow interconversion between conformers at low temperatures .
- DFT calculations : Compare experimental X-ray data with computed geometries (B3LYP/6-31G* level) to validate stereoelectronic effects or hydrogen bonding .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
